

# 3-Isobutylaniline pyflubumide acaricide intermediate

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## Compound Focus: 3-Isobutylaniline

CAS No.: 131826-11-4

Cat. No.: S1913876

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## Chemical Profile of 3-Isobutylaniline

**3-Isobutylaniline** is a critical aromatic amine intermediate in organic synthesis, particularly valued in the development of advanced agrochemicals.

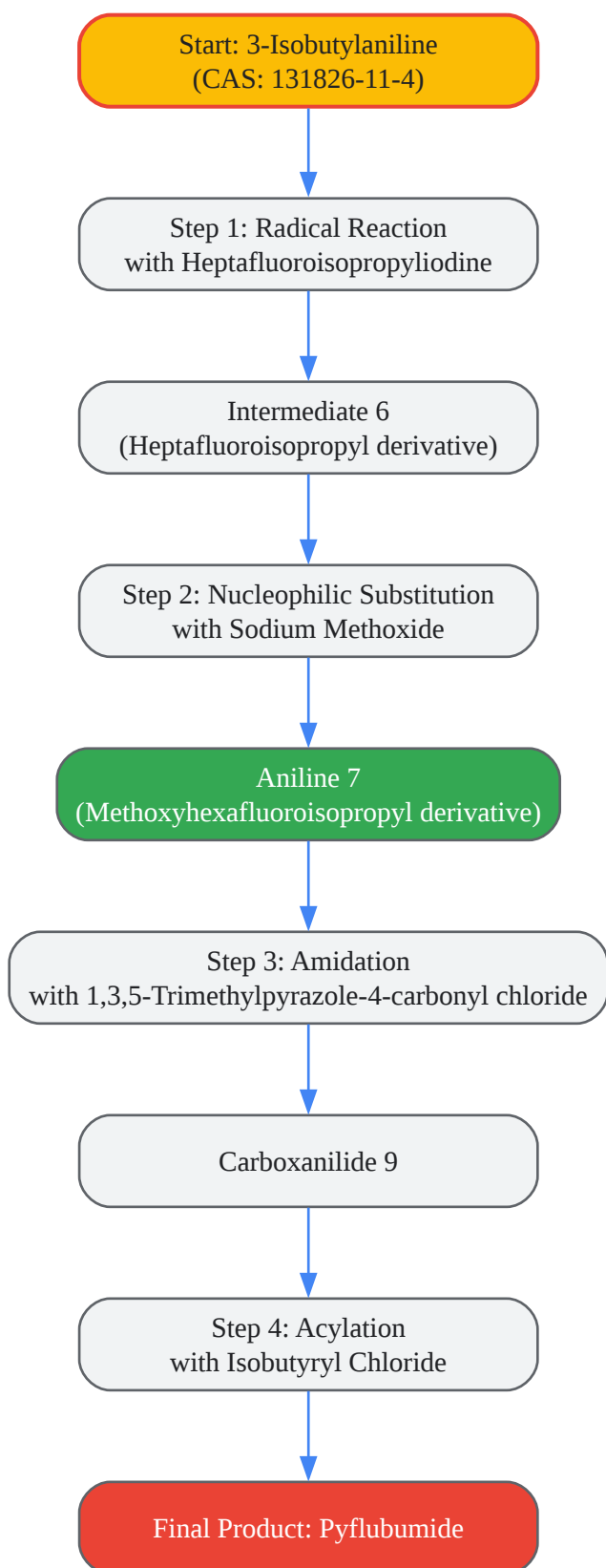
Table 1: Chemical and Physical Properties of 3-Isobutylaniline [1] [2]

Property	Value / Description
CAS Registry Number	131826-11-4
IUPAC Name	3-(2-Methylpropyl)aniline
Molecular Formula	C <sub>10</sub> H <sub>15</sub> N
Molecular Weight	149.23 g/mol
Physical Description	Liquid
Boiling Point	245.7 ± 9.0 °C (Predicted)
Density	0.944 ± 0.06 g/cm <sup>3</sup> (Predicted)

Property	Value / Description
pKa	4.60 ± 0.10 (Predicted)
Storage Conditions	Store under inert gas (nitrogen or argon) at 2–8 °C

## Primary Application: Synthesis of Pyflubumide

The principal application of **3-Isobutylaniline** is in the multi-step synthesis of the acaricide **pyflubumide** (NNI-0711). Pyflubumide is a novel carboxanilide discovered and developed by Nihon Nohyaku Co., Ltd. It is highly effective against spider mites, including strains resistant to other acaricides, and is known for its low toxicity to beneficial arthropods, making it suitable for Integrated Pest Management (IPM) programs [3] [4] [5]. The role of **3-Isobutylaniline** as a key building block in this synthesis is outlined below.



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Diagram 1: Synthetic pathway of pyflubumide using **3-Isobutylaniline** as a key starting material.

## Detailed Experimental Protocol for Pyflubumide Synthesis

The following protocol is adapted from published synthetic procedures [3] [5].

**Objective:** To synthesize pyflubumide from the intermediate aniline 7, which is itself derived from **3-Isobutylaniline**.

### Materials:

- **Aniline 7:** 3-Isobutyl-4'-[2,2,2-trifluoro-1-methoxy-1-(trifluoromethyl)ethyl]aniline (synthesized from **3-Isobutylaniline**) [3].
- **1,3,5-Trimethylpyrazole-4-carboxylic acid**
- **Thionyl chloride (SOCl<sub>2</sub>)**
- **Sodium bicarbonate (NaHCO<sub>3</sub>)**
- **Sodium hydride (NaH), 60% dispersion in mineral oil**
- **Isobutyryl chloride**
- **Solvents:** Toluene, ethyl acetate, tetrahydrofuran (THF)
- **Equipment:** Round-bottom flasks, reflux condenser, magnetic stirrer, separatory funnel, rotary evaporator, silica gel for column chromatography.

### Procedure:

- **Synthesis of Carboxanilide Intermediate (9):**
  - In a round-bottom flask, suspend 1,3,5-trimethylpyrazole-4-carboxylic acid (18.48 g, 120 mmol) and a catalytic amount of DMF (600 mg) in toluene (60 mL).
  - Add thionyl chloride (17.48 g, 144 mmol) dropwise. Attach a reflux condenser and reflux the mixture for 2 hours.
  - Remove the solvent and excess thionyl chloride under reduced pressure to obtain the crude acid chloride, which is used directly in the next step.
  - In a separate flask, prepare a suspension of aniline 7 (32.9 g, 0.1 mol) and sodium bicarbonate (13.1 g, 0.15 mol) in ethyl acetate (180 mL).
  - Add the crude acid chloride to the stirring suspension of aniline 7. Heat the mixture to 50°C and stir for 3 hours.
  - After completion, dilute the mixture with THF (400 mL) and transfer to a separatory funnel. Wash the organic layer with water (100 mL) and dry over anhydrous magnesium sulfate.

- Remove the solvents under reduced pressure. Wash the resulting residue with a mixed solvent of ethyl acetate (20 mL) and hexane (40 mL) to yield the intermediate **carboxanilide 9** as a solid. (Reported yield: ~81%) [5].

- **Synthesis of Pyflubumide:**

- Dissolve carboxanilide 9 (33.5 g, 72 mmol) in dry THF (350 mL) in a round-bottom flask.
- Slowly add 60% sodium hydride (3.6 g, 90 mmol) to the stirring solution at room temperature. Continue stirring for 15 minutes.
- Add isobutyryl chloride (9.8 g, 92 mmol) dropwise to the reaction mixture. Stir at room temperature for 3 hours.
- Quench the reaction by adding ethyl acetate (400 mL) and wash the organic phase with water (200 mL).
- Dry the organic layer over anhydrous magnesium sulfate and concentrate it using a rotary evaporator.
- Purify the crude product by silica gel column chromatography to obtain **pyflubumide** as a white powder. (Reported yield: ~68%) [5].

#### Characterization of Pyflubumide:

- **Appearance:** White powder [3]
- **Melting Point:** 86°C [3]
- **Water Solubility:** 0.27 mg/L at 20°C [3]
- **Partition Coefficient (log Po/w):** 5.34 at 25°C [3]
- **<sup>1</sup>H NMR (DMSO-*d*<sub>6</sub>):** δ 7.45 (d, 1H), 7.25 (dd, 1H), 7.15 (d, 1H), 3.61 (s, 3H), 3.41 (s, 3H), 2.94 (m, 1H), 2.83 (d, 1H), 2.30 (s, 3H), 2.11 (s, 3H), 1.95 (m, 1H), 1.16 (d, 6H), 0.68 (d, 6H) [5].

## Biological Activity of the Final Product, Pyflubumide

Pyflubumide is a mitochondrial complex II inhibitor, classified in the IRAC MoA subgroup 25B. It is a pro-pesticide, where the N-isobutyryl group is metabolically removed to release the active carboxanilide compound [3] [4].

**Table 2: Acaricidal and Insecticidal Spectrum of Pyflubumide [3]**

Order	Common Name	Test Stage	LC <sub>50</sub> (mg a.i./L)
Acarina	Two-spotted spider mite	Adult	1.2

Order	Common Name	Test Stage	LC <sub>50</sub> (mg a.i./L)
	Kanzawa spider mite	Adult	1.9
	Citrus red mite	Adult	1.3
	European red mite	Adult	2.2
	Pink citrus rust mite	Adult, Larva	>100
	Broad mite	Adult, Larva	>100
<b>Hemiptera</b>	Green peach aphid	Adult, Larva	>500
<b>Thysanoptera</b>	Western flower thrips	1st Larva	>500
<b>Lepidoptera</b>	Common cutworm	3rd Larva	>500

**Table 3: Effects of Pyflubumide on Beneficial Arthropods [3]**

Common Name	Scientific Name	Test Stage	LC <sub>30</sub> (mg a.i./L)
Honey bee	<i>Apis mellifera</i>	Adult	>200
Hornfaced bee	<i>Osmia cornifrons</i>	Adult	>100
Predatory mite	<i>Phytoseiulus persimilis</i>	Egg	>200
Predatory mite	<i>Amblyseius californicus</i>	Adult	>100
Lady beetle	<i>Harmonia axyridis</i>	Larva	>200

## Safety and Handling Notes

- **3-Isobutylaniline:** According to its GHS classification, it carries the warning signal word "Warning" and has the hazard statements H302 (Harmful if swallowed), H312 (Harmful in contact with skin), and

H332 (Harmful if inhaled). Precautions include wearing protective gloves and clothing (P280) and washing thoroughly after handling [1].

- **General Laboratory Practice:** All synthetic procedures, particularly those involving reactive acid chlorides, strong bases (e.g., NaH), and toxic amines, must be conducted in a well-ventilated fume hood. Personnel should wear appropriate Personal Protective Equipment (PPE), including safety glasses, gloves, and a lab coat.

## Summary

**3-Isobutylaniline** is a vital intermediate for synthesizing the novel acaricide pyflubumide. The established synthetic route is efficient and scalable, leading to a final product with a unique mode of action, high efficacy against resistant spider mites, and an excellent safety profile for beneficial insects. This makes pyflubumide, and by extension its key intermediate **3-Isobutylaniline**, highly valuable for modern, sustainable agricultural practices.

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